4-Hydrazinopyridine
Overview
Description
4-Hydrazinopyridine is a chemical compound with the molecular formula C5H7N3. It is characterized by the presence of both a pyridine ring and a hydrazine group. This compound is known for its versatility in various chemical reactions and its applications in multiple fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
4-Hydrazinopyridine is a biologically active compound that has been actively investigated as a precursor in the synthesis of products having biological activity
Mode of Action
The mode of action of this compound is primarily attributed to the presence of the highly reactive hydrazine group in the molecule. This makes it possible to insert the pyridine fragment into complex molecular structures
Biochemical Pathways
This compound affects various biochemical pathways due to its ability to insert the pyridine fragment into complex molecular structures . .
Result of Action
Products obtained on the basis of this compound have been found to exhibit anti-inflammatory, antiulcer, and other types of activity . .
Preparation Methods
4-Hydrazinopyridine can be synthesized through several methods, two of which are considered primary:
-
Nucleophilic Substitution of Halogen Atoms: : This method involves the reaction of halopyridines with hydrazine hydrate. The reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C. The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
-
Reduction of Diazonium Salts: : This method involves the reduction of the corresponding diazonium salts to produce hydrazinopyridines .
Chemical Reactions Analysis
4-Hydrazinopyridine undergoes various types of chemical reactions, including:
-
Oxidation: : The action of oxidizing agents such as an aqueous solution of copper sulfate (CuSO4) or alcoholic silver oxide (Ag2O) on polyhalohydrazinopyridines leads to the formation of the corresponding halogenopyridines .
-
Nucleophilic Substitution: : As mentioned earlier, the reaction of halopyridines with hydrazine hydrate results in the substitution of halogen atoms with hydrazine groups .
-
Reduction: : The reduction of diazonium salts to produce hydrazinopyridines .
Common reagents used in these reactions include hydrazine hydrate, copper sulfate, and silver oxide. The major products formed from these reactions are substituted hydrazinopyridines and halogenopyridines.
Scientific Research Applications
4-Hydrazinopyridine has a wide range of applications in scientific research:
-
Biology: : this compound exhibits antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs .
-
Medicine: : Products derived from hydrazinopyridines have shown anti-inflammatory, antiulcer, and other types of biological activity .
-
Industry: : This compound is used in the production of dyes, pharmaceuticals, and agrochemicals. It has also been studied for its potential as a corrosion inhibitor and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
4-Hydrazinopyridine can be compared with other hydrazinopyridines, such as 2-hydrazinopyridine. While both compounds share the hydrazine and pyridine functional groups, their reactivity and applications may differ due to the position of the hydrazine group on the pyridine ring . For example, 2-hydrazinopyridine has been commercially available and used in various applications since the 1970s .
Similar compounds include:
- 2-Hydrazinopyridine
- 3-Hydrazinopyridine
- Polyhalohydrazinopyridines
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of hydrazinopyridines.
Properties
IUPAC Name |
pyridin-4-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-8-5-1-3-7-4-2-5/h1-4H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLKPFLTASKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329014 | |
Record name | 4-Hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27256-91-3 | |
Record name | 4-Hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDRAZINOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.